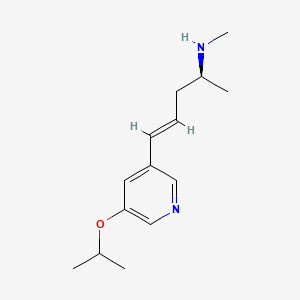
イプロニクリチン
概要
説明
イスプロニクリンは、神経ニコチン性アセチルコリン受容体における部分アゴニストとして作用する実験薬です。認知症、アルツハイマー病、注意欠陥多動性障害などの病状の治療における潜在的な用途について調査されています。 イスプロニクリンは、主にニコチン性アセチルコリン受容体のα4β2サブタイプを標的とするサブタイプ選択的結合で知られています .
科学的研究の応用
Chemistry: Ispronicline serves as a model compound for studying nicotinic acetylcholine receptor interactions.
Biology: It is used to investigate the role of nicotinic receptors in cognitive functions and neuroprotection.
Medicine: Ispronicline has been explored as a treatment for cognitive disorders, including dementia and Alzheimer’s disease. It has also shown potential in treating attention-deficit/hyperactivity disorder.
Industry: The compound’s neuroprotective properties make it a candidate for developing new therapeutic agents
作用機序
イスプロニクリンは、神経ニコチン性アセチルコリン受容体、特にα4β2サブタイプにおける部分アゴニストとして作用することで効果を発揮します。この相互作用により神経伝達物質の放出が調節され、認知機能が向上し、神経保護が提供されます。 含まれる分子標的には、シナプス伝達と可塑性において重要な役割を果たすニコチン性アセチルコリン受容体があります .
生化学分析
Biochemical Properties
Ispronicline is an orally active, brain-selective α4β2 nicotine acetylcholine receptor (nAChR) partial agonist . It binds to the α4β2 nAChR with high affinity (Ki=11 nM) and is highly selective to other nAChRs such as α7 nAChR and α3β4 nAChR .
Cellular Effects
Ispronicline has been shown to have antidepressant, nootropic, and neuroprotective effects . It has been used in phase II clinical trials for the treatment of dementia and Alzheimer’s disease, but is no longer under development . It has also been investigated as a potential treatment for ADHD .
Molecular Mechanism
The molecular mechanism of Ispronicline involves its action as a partial agonist at neural nicotinic acetylcholine receptors . It binds primarily to the α4β2 subtype . The binding of Ispronicline to these receptors influences the release of various neurotransmitters, which can have effects on cognition and memory .
Temporal Effects in Laboratory Settings
In laboratory settings, Ispronicline has been shown to induce sustained acetylcholine release from the cortex, showing potency in animal models of cognition and attention
Dosage Effects in Animal Models
In animal models, Ispronicline has shown significant improvement in ADHD symptoms with dosages of 50 mg/day
Metabolic Pathways
As a nicotinic acetylcholine receptor agonist, it is likely to be involved in cholinergic signaling pathways .
Subcellular Localization
As a nicotinic acetylcholine receptor agonist, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .
準備方法
イスプロニクリンの合成には、コア構造の形成と官能基の導入を含むいくつかのステップが含まれます。合成経路は通常、ピリジン環の調製から始まり、次にイソプロポキシ基の付加と pent-4-en-2-アミン側鎖の形成が続きます。 反応条件には、通常、メチルアミンやイソプロピルアルコールなどの試薬の使用が含まれます .
化学反応解析
イスプロニクリンは、以下を含むさまざまな化学反応を受けます。
酸化: イスプロニクリンは酸化されて対応する酸化物を生成します。
還元: 還元反応はイスプロニクリンをその還元形に変換できます。
置換: イスプロニクリンは、官能基が他の基に置き換えられる置換反応を受ける可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: イスプロニクリンは、ニコチン性アセチルコリン受容体相互作用を研究するためのモデル化合物として役立ちます。
生物学: 認知機能と神経保護におけるニコチン性受容体の役割を調査するために使用されます。
医学: イスプロニクリンは、認知症やアルツハイマー病などの認知障害の治療法として研究されています。注意欠陥多動性障害の治療にも効果が期待されています。
化学反応の分析
Ispronicline undergoes various chemical reactions, including:
Oxidation: Ispronicline can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ispronicline into its reduced forms.
Substitution: Ispronicline can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
イスプロニクリンは、α4β2ニコチン性アセチルコリン受容体へのサブタイプ選択的結合においてユニークです。類似の化合物には以下が含まれます。
リバニクリン: 認知機能を向上させる類似の特性を持つ別のニコチン性受容体アゴニスト。
ABT-418: ニコチン性受容体選択性に関して類似のプロファイルを持つ化合物ですが、薬物動態が異なります。
ガランタミン: アルツハイマー病の治療に使用されるコリン作動性薬で、ニコチン性受容体に対するアロステリック増強効果も持っています
イスプロニクリンの長時間持続する認知効果と神経保護特性は、これらの類似の化合物とは異なり、さらなる研究開発の有望な候補となっています .
特性
IUPAC Name |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCVIAXDAUMJJP-PZBABLGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027512 | |
| Record name | Ispronicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252870-53-4 | |
| Record name | Ispronicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252870-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ispronicline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ispronicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ispronicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISPRONICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


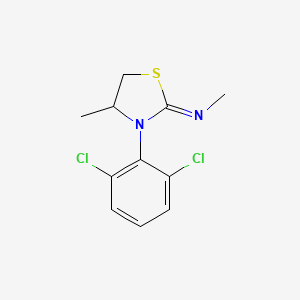
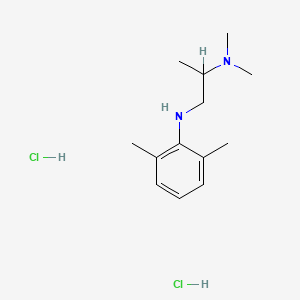

![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
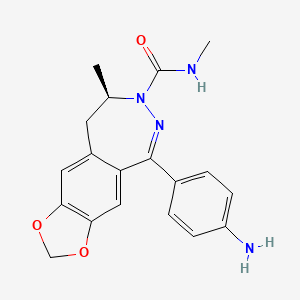
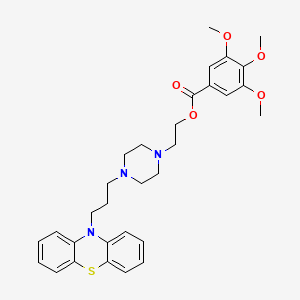

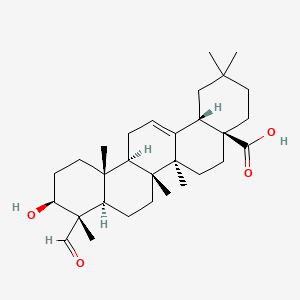
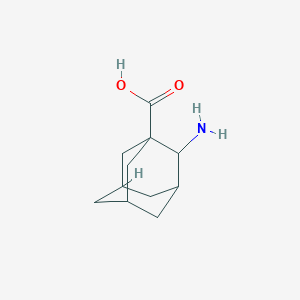
![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
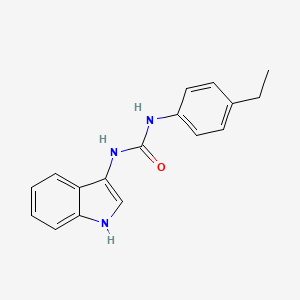
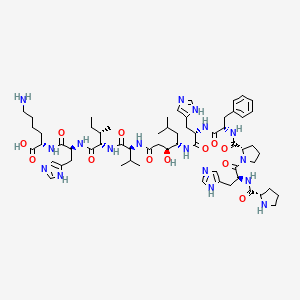
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

